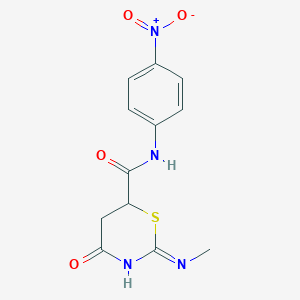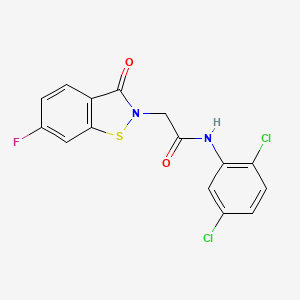![molecular formula C19H25N3O B11048183 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea is an organic compound with the molecular formula C19H25N3O. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethyl chain and a phenylurea moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea typically involves the reaction of 4-(diethylamino)benzaldehyde with phenylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Similar Compounds:
1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-phenylurea: Similar structure but with dimethylamino instead of diethylamino group.
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylthiourea: Similar structure but with a thiourea moiety instead of urea.
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylcarbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H25N3O |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[2-[4-(diethylamino)phenyl]ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)18-12-10-16(11-13-18)14-15-20-19(23)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,20,21,23) |
Clave InChI |
GRUJVFFMUCECMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11048100.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
![1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11048133.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)

![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11048188.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)